Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate

Catalog No.
S12266364
CAS No.
M.F
C15H18ClNO4
M. Wt
311.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino...

Product Name

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate

IUPAC Name

ethyl 4-chloro-3-hydroxy-2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]but-2-enoate

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

InChI

InChI=1S/C15H18ClNO4/c1-4-21-15(19)14(13(18)9-16)10(2)17-11-5-7-12(20-3)8-6-11/h5-8,18H,4,9H2,1-3H3

InChI Key

IWPBATCWPRFKBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(CCl)O)C(=NC1=CC=C(C=C1)OC)C

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate is a chemical compound with the molecular formula C15H18ClNO4C_{15}H_{18}ClNO_{4} and a molecular mass of approximately 311.76 g/mol. The compound features a butenoate structure with a chloroacetyl group and a methoxyphenyl amino substituent, contributing to its potential biological activity and applications in research. Its structural representation includes various functional groups, which can be expressed in different notations such as SMILES and InChI.

SMILES Notation:
CCOC(=O)/C(=C(/Nc1ccc(cc1)OC)\C)/C(=O)CCl

InChI:
InChI=1S/C15H18ClNO4/c1-4-21-15(19)14(13(18)9-16)10(2)17-11-5-7-12(20-3)8-6-11/h5-8,17H,4,9H2,1-3H3/b14-10+

Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters under acidic conditions.
  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and acid or base, yielding the corresponding acid and alcohol.

The compound's unique structure suggests potential biological activities, particularly in medicinal chemistry. Preliminary studies indicate that it may exhibit:

  • Antitumor Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of the methoxyphenyl group may enhance its ability to combat bacterial and fungal infections.
  • Enzyme Inhibition: The chloroacetyl moiety is known to interact with various enzymes, potentially serving as an inhibitor.

Several synthetic pathways can be employed to produce Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate:

  • Condensation Reaction: A condensation reaction between ethyl acetoacetate and 4-methoxyaniline can yield the desired compound through the formation of an enamine intermediate.
  • Chloroacetylation: The introduction of the chloroacetyl group can be achieved by treating an appropriate precursor with chloroacetyl chloride in the presence of a base.
  • Esterification Reaction: The final esterification step involves reacting the carboxylic acid derivative with ethanol under acidic conditions.

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate has several applications:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Proteomics Research: This compound is utilized in proteomics for studying protein interactions and modifications.
  • Chemical Probes: It acts as a chemical probe for investigating biological pathways involving specific enzymes.

Interaction studies involving Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate have focused on its binding affinity with various biological targets:

  • Protein Binding Affinity: Studies using surface plasmon resonance have indicated moderate binding to specific target proteins, suggesting potential therapeutic applications.
  • Enzyme Inhibition Assays: In vitro assays demonstrate that this compound can inhibit certain enzymes involved in metabolic pathways, supporting its role as a drug candidate.

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate shares structural similarities with several other compounds, which may include:

Compound NameMolecular FormulaKey Features
Ethyl 3-amino-4-methoxybenzoateC10H13NO3C_{10}H_{13}NO_{3}Lacks chloroacetyl group; simpler structure
Ethyl 4-methoxyphenylglyoxalC10H10O4C_{10}H_{10}O_{4}Contains glyoxal instead of chloroacetyl; different reactivity
Ethyl 2-bromoacetateC5H9BrO2C_{5}H_{9}BrO_{2}Bromine substituent instead of chlorine; different biological activity

Uniqueness

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate is unique due to its combination of a chloroacetyl group and a methoxyphenyl amino moiety, which may enhance its biological activity compared to simpler analogs. Its specific structural features contribute to its potential efficacy in medicinal applications, distinguishing it from similar compounds that lack these functionalities.

This detailed overview highlights the significance of Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate in chemical research and potential therapeutic applications, emphasizing its unique properties among related compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

311.0924357 g/mol

Monoisotopic Mass

311.0924357 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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